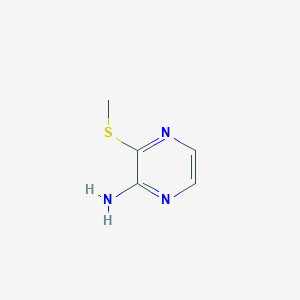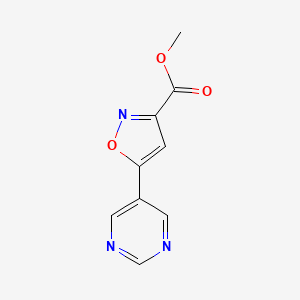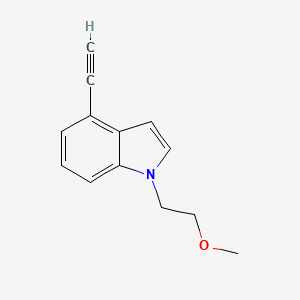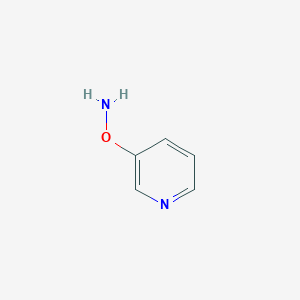
3-(Methylthio)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)pyrazin-2-amine is an organic compound with the molecular formula C5H7N3S It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Methylthio)pyrazin-2-amine involves the reaction of 3-chloropyrazin-2-amine with sodium methanethiolate in a solvent mixture of dimethylformamide (DMF) and ethanol. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methylthio group can yield 3-(Methylsulfinyl)pyrazin-2-amine or 3-(Methylsulfonyl)pyrazin-2-amine.
Substitution: Substitution reactions can produce various N-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(Methylthio)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant interactions.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazin-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially altering its biological activity.
3-(Methylsulfinyl)pyrazin-2-amine: An oxidized form of 3-(Methylthio)pyrazin-2-amine with different electronic properties.
3-(Methylsulfonyl)pyrazin-2-amine: Another oxidized derivative with distinct chemical and physical properties.
Uniqueness
This compound is unique due to the presence of the methylthio group, which imparts specific electronic and steric characteristics. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C5H7N3S |
|---|---|
Peso molecular |
141.20 g/mol |
Nombre IUPAC |
3-methylsulfanylpyrazin-2-amine |
InChI |
InChI=1S/C5H7N3S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7) |
Clave InChI |
CELQRIQXLPRVDP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CN=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)





![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)





![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)
